molecular formula C8H15NO3 B1279698 Ethyl 2-(morpholin-3-yl)acetate CAS No. 81684-84-6

Ethyl 2-(morpholin-3-yl)acetate

Cat. No.: B1279698
CAS No.: 81684-84-6
M. Wt: 173.21 g/mol
InChI Key: JEDBOPXFYYFSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(morpholin-3-yl)acetate is an organic compound that features a morpholine ring substituted at the 3-position with an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(morpholin-3-yl)acetate typically involves the reaction of morpholine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the ethyl bromoacetate, displacing the bromide ion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(morpholin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Ethyl 2-(morpholin-3-yl)ethanol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 2-(morpholin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(morpholin-3-yl)acetate involves its interaction with various molecular targets. The morpholine ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with biological targets.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the ethyl acetate group.

    Ethyl 2-(morpholin-2-yl)acetate: A positional isomer with the morpholine ring substituted at the 2-position.

    N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.

Uniqueness: Ethyl 2-(morpholin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl acetate group enhances its solubility and reactivity compared to simpler morpholine derivatives.

Properties

IUPAC Name

ethyl 2-morpholin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDBOPXFYYFSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472688
Record name ethyl 2-(morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81684-84-6
Record name ethyl 2-(morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-chloromorpholine (24 g) in diethyl ether (20 ml) was added drop-wise over 2.5 h to a vigorously stirred solution of potassium hydroxide (22.1 g, 0.37 mol) in ethanol (130 ml) at 90° C. Heating was continued at 80° C. for 2 h. After standing at room temperature for 48 h the mixture was filtered to remove the inorganics and the solvent removed from the filtrate in vacuo. The residue was partitioned between diethyl ether and brine, dried (Na2SO4) and the solvent removed in vacuo. The resulting brown oil was dissolved in acetonitrile (100 ml). Triethylamine (25 ml) and monoethyl malonate (25 g) were added and the mixture heated at 16° C. for 16 h. The volatiles were removed in vacuo and the residue partitioned between saturated aqueous potassium carbonate and diethyl ether. The organic phase was dried (Na2SO4) and the solvent removed in vacuo to afford the title compound as a brown oil (3.5 g).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of monoethyl malonate (0.12 mol) and triethylamine (0.12 mol) acetonitrile (40 mL) and Step-1 intermediate was added (0.02 mol). The mixture was heated to a sufficient temperature to cause considerable evolution of CO2 gas. After 5 h, the solution was concentrated under reduced pressure. The residue was treated with 30% aqueous K2CO3 solution and extracted with diethyl ether, dried over Na2SO4 and concentrated to get the title compound.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(morpholin-3-yl)acetate
Reactant of Route 2
Ethyl 2-(morpholin-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(morpholin-3-yl)acetate
Reactant of Route 4
Ethyl 2-(morpholin-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(morpholin-3-yl)acetate
Reactant of Route 6
Ethyl 2-(morpholin-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.